

Specificity of Ac-YVKD-CHO for caspase-1 over other caspases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ac-Tyr-Val-Lys-Asp-aldehyde*

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Ac-YVAD-CHO: A Potent and Selective Inhibitor of Caspase-1

For researchers, scientists, and drug development professionals, understanding the specificity of tool compounds is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of the caspase-1 inhibitor, Ac-YVAD-CHO, detailing its selectivity over other caspases and providing supporting experimental data and protocols.

Ac-YVAD-CHO, a synthetic tetrapeptide aldehyde, is a highly potent and selective inhibitor of caspase-1, an enzyme central to inflammatory signaling pathways. Its specificity is crucial for dissecting the specific roles of caspase-1 in cellular processes like pyroptosis and the maturation of pro-inflammatory cytokines IL-1 β and IL-18.

Comparative Inhibitory Activity of Ac-YVAD-CHO

The selectivity of Ac-YVAD-CHO for caspase-1 is evident from its significantly lower inhibition constant (K_i) for caspase-1 compared to other caspase family members. The following table summarizes the quantitative data on the inhibitory activity of Ac-YVAD-CHO against a panel of human caspases.

Caspase	Alternative Name	Inhibition Constant (Ki) in nM	Selectivity (Fold difference vs. Caspase-1)
Caspase-1	ICE	0.76[1]	1
Caspase-4	163[1]	~214	
Caspase-5	970[1]	~1276	
Caspase-8	>10,000[1]	>13,158	
Caspase-9	>10,000[1]	>13,158	
Caspase-10	>10,000[1]	>13,158	
Caspase-2	>10,000[1]	>13,158	
Caspase-3	>10,000[1]	>13,158	
Caspase-6	>10,000[1]	>13,158	
Caspase-7	>10,000[1]	>13,158	

Data presented as inhibition constants (Ki) in nanomolars (nM). A lower Ki value indicates stronger inhibition.

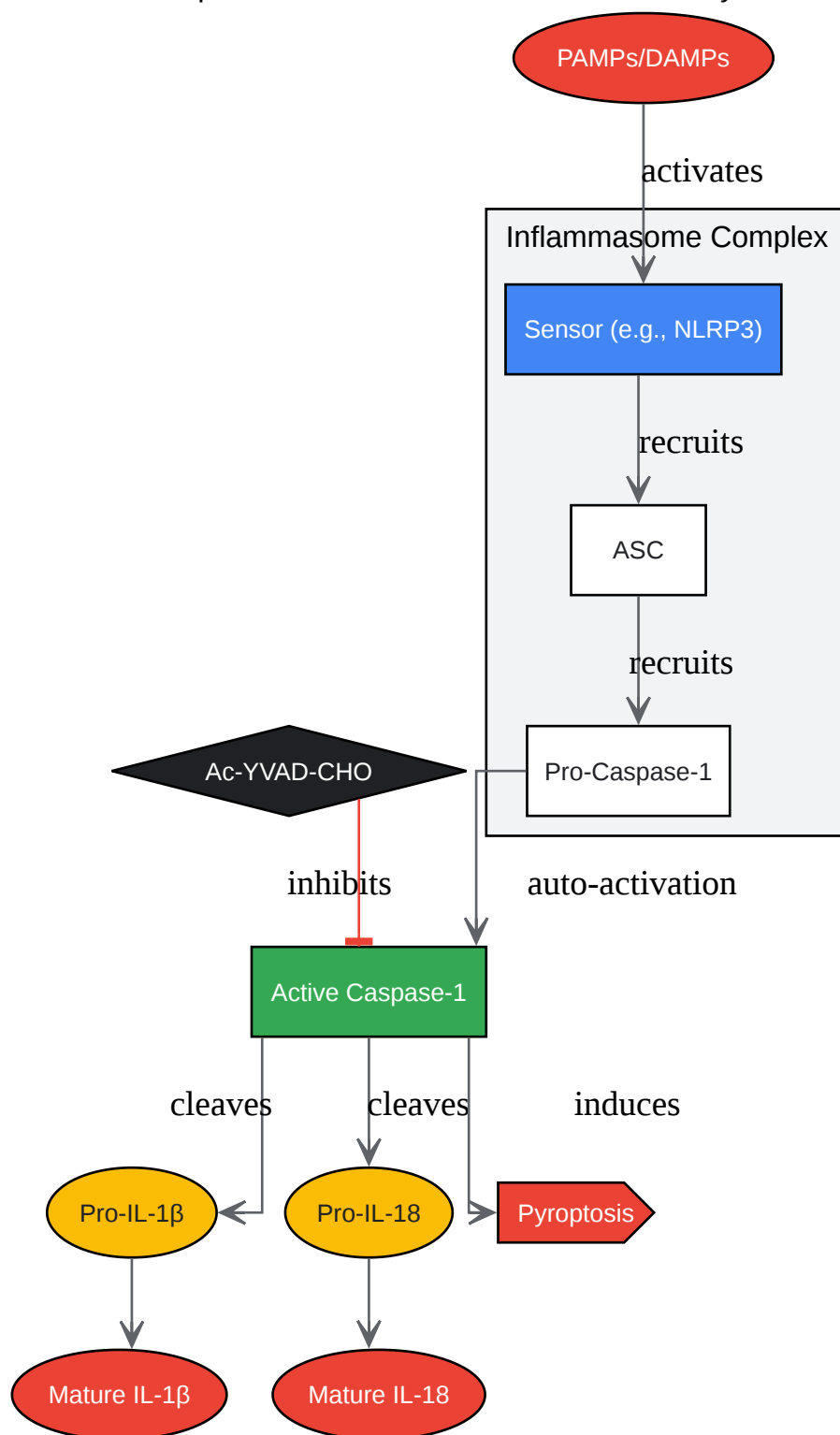
This remarkable selectivity, with over 200-fold preference for caspase-1 over the closest off-target inflammatory caspases (caspase-4 and -5) and minimal to no activity against apoptotic caspases, establishes Ac-YVAD-CHO as a precise tool for studying caspase-1-mediated pathways. Ac-YVAD-CHO acts as a reversible inhibitor of caspase-1.[2]

Mechanism of Action: Targeting the Inflammasome Pathway

Caspase-1 is activated through the assembly of a multi-protein complex known as the inflammasome.[3][4][5] This platform is typically formed in response to pathogenic- or danger-associated molecular patterns (PAMPs or DAMPs). The inflammasome facilitates the dimerization and auto-activation of pro-caspase-1, leading to the formation of the active

caspase-1 enzyme. Ac-YVAD-CHO exerts its inhibitory effect by targeting the active site of mature caspase-1, thereby preventing the processing of its downstream substrates.

Caspase-1 Activation and Inhibition Pathway



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Caspase-1 activation pathway and inhibition by Ac-YVAD-CHO.

Experimental Protocol: Fluorometric Assay for Caspase-1 Inhibition

The determination of inhibitory constants (K_i) for Ac-YVAD-CHO is typically performed using a fluorometric enzyme activity assay. This method measures the cleavage of a specific fluorogenic substrate by the active caspase enzyme.

Objective: To determine the inhibitory potency (K_i or IC_{50}) of Ac-YVAD-CHO against purified human caspase-1.

Materials:

- Purified, active human caspase-1
- Ac-YVAD-CHO inhibitor
- Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC or Ac-WEHD-AFC)
- Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
- 96-well black microplate
- Fluorometric microplate reader with excitation/emission wavelengths of ~400 nm and ~505 nm, respectively.

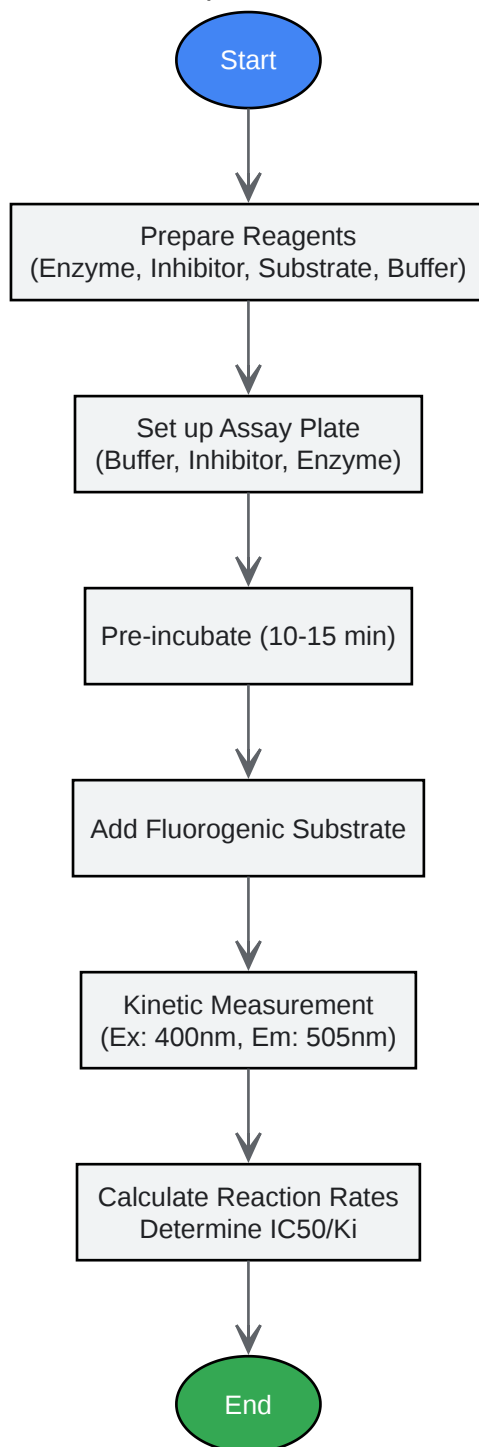
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of Ac-YVAD-CHO in DMSO.
 - Prepare a stock solution of the fluorogenic substrate in DMSO.

- Prepare serial dilutions of Ac-YVAD-CHO in Assay Buffer to achieve a range of final concentrations for the assay.
- Dilute the purified caspase-1 enzyme to the desired working concentration in ice-cold Assay Buffer.
- Assay Setup:
 - In a 96-well black microplate, add the following to each well:
 - Assay Buffer
 - Serial dilutions of Ac-YVAD-CHO or vehicle control (DMSO)
 - Diluted active caspase-1 enzyme
 - Mix gently and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction:
 - To initiate the enzymatic reaction, add the fluorogenic substrate to each well.
- Measurement:
 - Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.
 - Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be set to ~400 nm and the emission wavelength to ~505 nm.
- Data Analysis:
 - Calculate the rate of substrate cleavage (reaction velocity) from the linear portion of the kinetic curve for each inhibitor concentration.
 - Plot the reaction velocity against the inhibitor concentration.

- Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
- The K_i value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (K_m) of the substrate for the enzyme.

Workflow for Caspase-1 Inhibition Assay



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Experimental workflow for determining caspase-1 inhibition.

In conclusion, Ac-YVAD-CHO is a highly specific and potent tool for the investigation of caspase-1 function. Its well-characterized inhibitory profile, coupled with a clear understanding of its mechanism of action, makes it an invaluable reagent for researchers in the fields of immunology, inflammation, and drug discovery. The provided experimental protocol offers a robust framework for independently verifying its activity and for screening novel caspase-1 inhibitors.

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- To cite this document: BenchChem. [Specificity of Ac-YVKD-CHO for caspase-1 over other caspases]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b589602#specificity-of-ac-yvkd-cho-for-caspase-1-over-other-caspases\]](https://www.benchchem.com/product/b589602#specificity-of-ac-yvkd-cho-for-caspase-1-over-other-caspases)

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